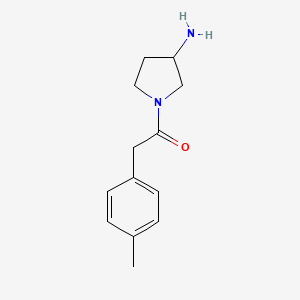
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one, commonly referred to as 3-MeO-PCE, is a synthetic psychoactive substance of the phenethylamine class. It has been used in scientific research since the 1970s, when it was first synthesized by the German chemist Alexander Shulgin. 3-MeO-PCE has a wide range of effects on the human body, including psychological and physiological effects, as well as biochemical and physiological effects. It has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic and recreational applications.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Hydrogenation of Methyl Esters : The hydrogenation of methyl esters of certain carboxylic acids leads to derivatives of 3-aminopyrrolidin-2-one, indicating the potential of similar compounds like 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one in chemical synthesis and transformations (Gorpinchenko et al., 2009).
Catalysis and Optical Applications : Certain pyrrole-pyridine-based compounds have been utilized in the creation of electrooptic films, highlighting the relevance of structurally similar compounds in the field of optoelectronics and material sciences (Facchetti et al., 2006).
Antioxidant Property Analysis : QSAR-analysis of derivatives of ethane-1-one compounds has shown potential in determining antioxidant activities, emphasizing the importance of such compounds in pharmaceutical and biochemical applications (Drapak et al., 2019).
Anti-HIV Activity : A structurally related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-HIV agent, suggesting the potential medicinal applications of structurally similar compounds (Tamazyan et al., 2007).
Synthesis of Aminoxyls (Nitroxides) : The synthesis of certain aminoxyls, which are structurally related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one, indicates its potential applications in chemical synthesis and possibly in medical imaging techniques (Marx & Rassat, 2002).
DNA Interaction and Docking Studies : Novel Schiff base ligands derived from compounds structurally similar to 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one have been studied for DNA interaction and docking, indicating potential applications in drug design and molecular biology (Kurt et al., 2020).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)8-13(16)15-7-6-12(14)9-15/h2-5,12H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHIQNQXSGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



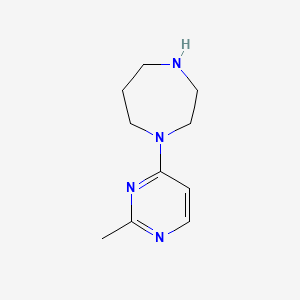
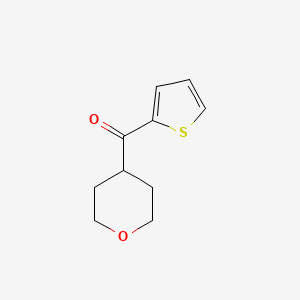
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
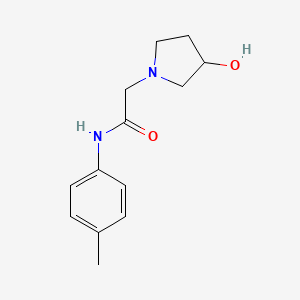
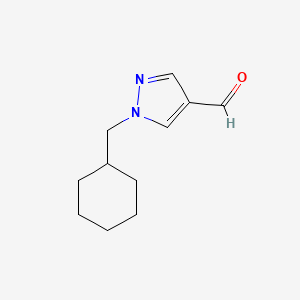
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
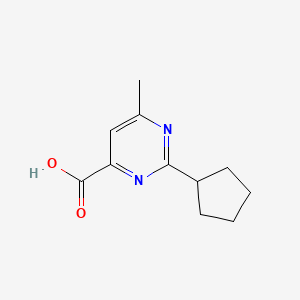
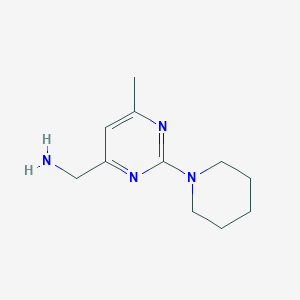
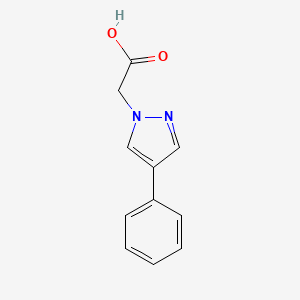
![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)